Methyl 3-chloro-5-methylisonicotinate
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Overview
Description
Methyl 3-chloro-5-methylisonicotinate is an organic compound with the molecular formula C₈H₈ClNO₂ It is a derivative of isonicotinic acid and is characterized by the presence of a chlorine atom and a methyl group on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-chloro-5-methylisonicotinate can be synthesized through several methods. One common approach involves the chlorination of 5-methylisonicotinic acid, followed by esterification with methanol. The reaction typically requires a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) and is carried out under reflux conditions. The esterification step involves the use of a catalyst, such as sulfuric acid (H₂SO₄), to facilitate the reaction between the acid and methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining product purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-chloro-5-methylisonicotinate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate (KMnO₄).
Reduction Reactions: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas (H₂) in the presence of a catalyst.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols, solvents like ethanol or acetonitrile, and mild heating.
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Major Products Formed
Substitution: Derivatives with different functional groups replacing the chlorine atom.
Oxidation: 3-carboxy-5-methylisonicotinate.
Reduction: Amino derivatives if a nitro group is present.
Scientific Research Applications
Methyl 3-chloro-5-methylisonicotinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 3-chloro-5-methylisonicotinate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chlorine and methyl groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-chloroisonicotinate: Lacks the methyl group at the 5-position.
Methyl 5-methylisonicotinate: Lacks the chlorine atom at the 3-position.
Methyl 3-bromo-5-methylisonicotinate: Contains a bromine atom instead of chlorine.
Uniqueness
Methyl 3-chloro-5-methylisonicotinate is unique due to the presence of both chlorine and methyl groups on the pyridine ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
methyl 3-chloro-5-methylpyridine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-5-3-10-4-6(9)7(5)8(11)12-2/h3-4H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXCGHOIUHHPBJL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=C1C(=O)OC)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256791-82-8 |
Source
|
Record name | methyl 3-chloro-5-methyl-pyridine-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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